![molecular formula C9H18O3Si B14248957 Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate CAS No. 188530-93-0](/img/structure/B14248957.png)
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate is an organic compound with the molecular formula C9H18O3Si. It is a derivative of butenoate, featuring a trimethylsilyl group attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-trimethylsilylethanol with butenoic acid derivatives. The reaction typically requires an acid catalyst and proceeds under mild conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(trimethylsilyl)oxy]but-2-enoate involves its reactivity with various molecular targets. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can enhance or inhibit certain reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyloxy)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a butenoate group.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another compound with a trimethylsilyl group, used in esterification reactions.
Uniqueness
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate is unique due to its specific combination of a butenoate ester and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Propiedades
Número CAS |
188530-93-0 |
|---|---|
Fórmula molecular |
C9H18O3Si |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
ethyl 2-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C9H18O3Si/c1-6-8(9(10)11-7-2)12-13(3,4)5/h6H,7H2,1-5H3 |
Clave InChI |
DGLHZNHGGFFQJN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
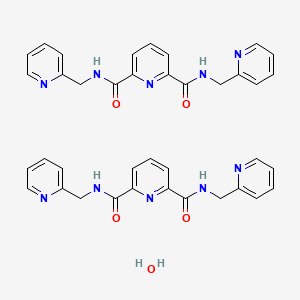
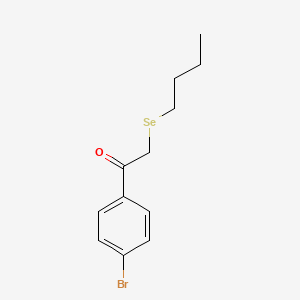
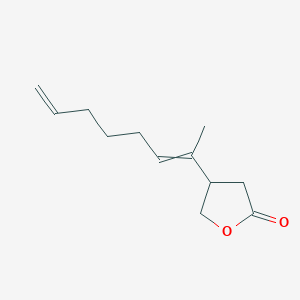
![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)
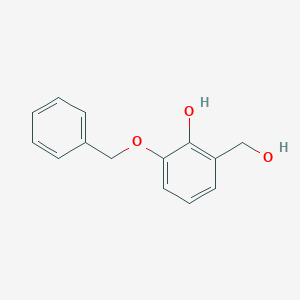
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
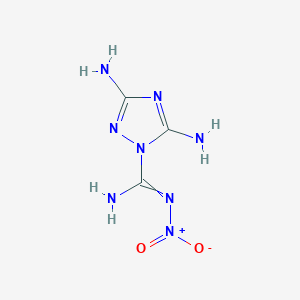
![Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)

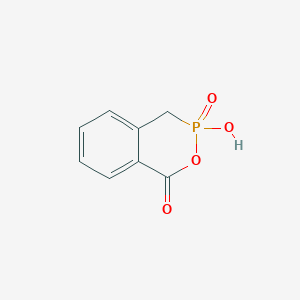
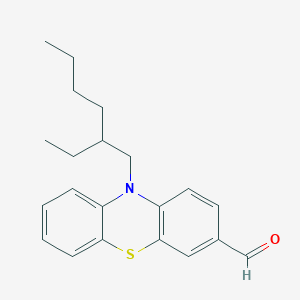
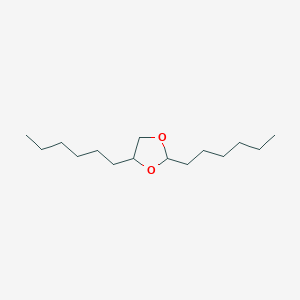
![3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
